molecular formula C10H13N3O2 B13178481 2-[(Azetidin-1-yl)methyl]-5-methylpyrimidine-4-carboxylic acid

2-[(Azetidin-1-yl)methyl]-5-methylpyrimidine-4-carboxylic acid

Cat. No.: B13178481
M. Wt: 207.23 g/mol
InChI Key: VUCHERZFHDFQJN-UHFFFAOYSA-N
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Description

2-[(Azetidin-1-yl)methyl]-5-methylpyrimidine-4-carboxylic acid is a heterocyclic compound that features both azetidine and pyrimidine rings. These structures are known for their significant roles in medicinal chemistry due to their biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Azetidin-1-yl)methyl]-5-methylpyrimidine-4-carboxylic acid typically involves the formation of the azetidine ring followed by its attachment to the pyrimidine core. One common method includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction is catalyzed by bases such as DBU and proceeds under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar aza-Michael addition reactions. The process is optimized for yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-[(Azetidin-1-yl)methyl]-5-methylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted azetidine derivatives.

Scientific Research Applications

2-[(Azetidin-1-yl)methyl]-5-methylpyrimidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(Azetidin-1-yl)methyl]-5-methylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, modulating their activity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Azetidine-2-carboxylic acid: Another azetidine derivative known for its biological activity.

    5-Methylpyrimidine-4-carboxylic acid: A pyrimidine derivative with similar structural features.

Uniqueness: 2-[(Azetidin-1-yl)methyl]-5-methylpyrimidine-4-carboxylic acid is unique due to the combination of the azetidine and pyrimidine rings, which confer distinct chemical and biological properties. This dual-ring structure enhances its potential as a versatile scaffold in drug design and development.

Properties

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

2-(azetidin-1-ylmethyl)-5-methylpyrimidine-4-carboxylic acid

InChI

InChI=1S/C10H13N3O2/c1-7-5-11-8(6-13-3-2-4-13)12-9(7)10(14)15/h5H,2-4,6H2,1H3,(H,14,15)

InChI Key

VUCHERZFHDFQJN-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(N=C1C(=O)O)CN2CCC2

Origin of Product

United States

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